molecular formula C22H19N3O5 B14335972 6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) CAS No. 104182-08-3

6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)

Cat. No.: B14335972
CAS No.: 104182-08-3
M. Wt: 405.4 g/mol
InChI Key: PNVLWMUMHUFAFJ-UHFFFAOYSA-N
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Description

6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) is a complex organic compound known for its unique structure and properties. This compound is a Schiff base derivative, which is characterized by the presence of a nitrogen atom double-bonded to a carbon atom that is also bonded to an aryl or alkyl group. Schiff bases are widely studied for their applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

The synthesis of 6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) typically involves the condensation reaction between an aldehyde and an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .

Scientific Research Applications

6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its role in drug design and development.

    Industry: Utilized in the development of sensors and catalysts

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the Schiff base structure act as donor sites, allowing the compound to coordinate with metal ions. This coordination can influence various biological pathways and molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar compounds include other Schiff bases and nitro-substituted aromatic compounds. What sets 6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) apart is its unique combination of functional groups, which provides distinct chemical and biological properties. Similar compounds include:

Properties

CAS No.

104182-08-3

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

2,6-bis[[(2-hydroxyphenyl)methylideneamino]methyl]-4-nitrophenol

InChI

InChI=1S/C22H19N3O5/c26-20-7-3-1-5-15(20)11-23-13-17-9-19(25(29)30)10-18(22(17)28)14-24-12-16-6-2-4-8-21(16)27/h1-12,26-28H,13-14H2

InChI Key

PNVLWMUMHUFAFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCC2=CC(=CC(=C2O)CN=CC3=CC=CC=C3O)[N+](=O)[O-])O

Origin of Product

United States

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